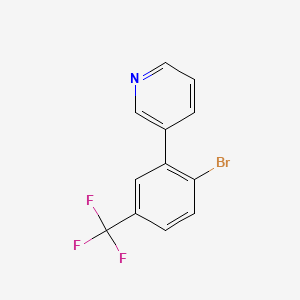

3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

3-[2-bromo-5-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-11-4-3-9(12(14,15)16)6-10(11)8-2-1-5-17-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETIAZRODVIXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a brominated phenyl group and a trifluoromethyl group. This unique combination of substituents enhances its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and binding affinity to target proteins .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of this compound have been shown to inhibit key enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| BAY-069 | BCAT1/2 | 0.50 | |

| This compound | Unknown | TBD | Current Study |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving 2-bromo-5-trifluoromethylpyridine as a starting material. This compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications .

Case Study: Synthesis Process

A recent study highlighted the efficient synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives from 2-bromo-5-trifluoromethylpyridine. The reaction was conducted under controlled conditions using sodium tert-butoxide as a base, leading to high yields of the desired products .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits acute toxicity when ingested, with specific warnings regarding skin irritation . Understanding the safety profile is crucial for evaluating its potential use in therapeutic settings.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pain Management :

- Compounds similar to 3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine have been identified as potential drug intermediates for treating pain. For instance, derivatives targeting the transient receptor potential A1 (TRPA1) channel have shown promise in managing pain associated with neuropathic conditions .

-

Anticancer Activity :

- Research indicates that pyridine derivatives exhibit significant anticancer properties. In studies involving various cancer cell lines, compounds with structural similarities to this compound demonstrated growth inhibition and cytotoxic effects, particularly against breast cancer cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

- Agrochemical Applications :

Data Tables

Case Study 1: Pain Management

A study investigated the effects of pyridine derivatives on TRPA1 channels. The results indicated that certain compounds could effectively inhibit TRPA1 activation, leading to reduced pain sensation in animal models. This suggests a potential therapeutic avenue for developing new analgesics based on the structure of this compound.

Case Study 2: Anticancer Properties

In vitro assays were conducted using MDA-MB-231 breast cancer cells treated with various pyridine derivatives. The findings revealed that compounds with similar structural features to this compound resulted in significant cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .

Case Study 3: Agrochemical Efficacy

Research on trifluoromethylpyridines demonstrated their effectiveness as herbicides. Field trials showed that these compounds significantly reduced weed populations with minimal environmental impact, establishing them as viable alternatives to traditional herbicides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine with structurally related pyridine derivatives, focusing on substitution patterns, molecular properties, and applications.

Key Observations:

Substitution Patterns :

- The ortho-bromo and para-trifluoromethyl groups in the parent compound create steric hindrance and electronic deactivation, directing reactivity toward meta positions in coupling reactions .

- Positional isomers (e.g., 2-Bromo-6-(4-CF₃-phenyl)pyridine) exhibit different electronic environments due to varying substituent orientations, affecting their catalytic activity .

Functional Group Impact: Propanoic acid derivatives (e.g., 3-(2-Bromo-5-CF₃-phenyl)propanoic acid) introduce carboxylic acid functionality, improving solubility and enabling conjugation in drug design . Methyl or chloro substituents (e.g., 2-Bromo-3-methyl-5-CF₃-pyridine) modulate steric and electronic profiles, influencing binding affinity in agrochemical targets .

Reactivity in Cross-Coupling :

- 3-(2-Bromo-5-CF₃-phenyl)pyridine outperforms simpler analogs (e.g., 2-Bromo-5-CF₃-pyridine) in palladium-catalyzed reactions due to extended π-conjugation, which stabilizes transition states .

Thermal Stability :

- Compounds with dual halogen substitution (e.g., 2-Bromo-3-chloro-5-CF₃-pyridine) show higher thermal stability, making them suitable for high-temperature reactions .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to assemble the biphenyl-pyridine scaffold. For example:

- Bromine substitution : A brominated pyridine intermediate (e.g., 5-bromo-2-(trifluoromethyl)pyridine, CAS 436799-32-5 ) can undergo coupling with a boronic acid derivative of the phenyl ring.

- Functional group interconversion : Bromine may be introduced via electrophilic aromatic substitution or halogen exchange, leveraging the electron-withdrawing trifluoromethyl group to direct reactivity .

Key reagents include Pd catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., XPhos), and anhydrous solvents (e.g., THF or DMF).

Q. Which analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and electronic environments. For instance, the deshielded fluorine in the trifluoromethyl group appears as a distinct triplet in ¹⁹F NMR .

- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated in structurally related bromopyridine derivatives (e.g., C18H13BrN4O3S3, P21/c space group, β = 91.315° ).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions compared to other halogens?

The bromine atom’s moderate electronegativity and bond strength balance reactivity and stability:

- Suzuki Coupling : Bromine exhibits higher reactivity than chlorine but lower than iodine, requiring optimized Pd catalysts (e.g., PdCl₂(dppf)) and elevated temperatures (80–120°C) .

- Selectivity : The trifluoromethyl group directs electrophilic substitution to the para position, but steric hindrance from the pyridine ring may reduce yields compared to simpler aryl bromides .

Comparative studies with chloro/iodo analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine, CAS 79456-30-7 ) highlight trade-offs between reaction rate and byproduct formation.

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Catalyst loading : Pd concentrations >5 mol% may accelerate side reactions (e.g., homocoupling).

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts via coordination.

- Purification challenges : Use of silica gel chromatography vs. recrystallization impacts recovery rates. Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. How can computational modeling predict the compound’s biological activity?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for target binding (e.g., interactions with kinase active sites) .

- Molecular Dynamics (MD) : Simulates binding stability with receptors, leveraging crystallographic data (e.g., monoclinic P21/c symmetry ) to refine force fields.

- QSAR Models : Correlate substituent effects (e.g., bromine’s hydrophobicity) with bioactivity trends in analogs like 3-bromo-5-(2-thienyl)pyridine (CAS 1211541-09-1 ).

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential bromine vapor release .

- Emergency Measures : Immediate decontamination with water for skin contact (P302+P352) and POISON CENTER consultation if ingested (P301+P310) .

Methodological Recommendations

- Synthetic Optimization : Screen ligands (e.g., SPhos vs. XPhos) to improve cross-coupling efficiency .

- Structural Analysis : Combine XRD with solid-state NMR to resolve polymorphism in crystalline forms .

- Biological Assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity for target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.